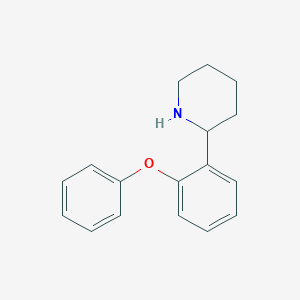

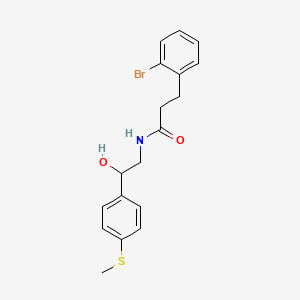

3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide is a chemical compound with potential applications in scientific research. It is a member of the class of amides and is commonly referred to as BPTP. BPTP is a synthetic compound that has been developed for use in laboratory experiments. It has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Aplicaciones Científicas De Investigación

- Researchers have explored the potential of this compound as an anticancer agent. Its unique chemical structure suggests interactions with cellular pathways involved in cancer progression. Studies have investigated its effects on tumor growth, apoptosis, and metastasis inhibition .

- The compound’s hydroxy and bromophenyl moieties may contribute to anti-inflammatory effects. Investigations have focused on its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and colitis .

- Due to its UV-absorbing properties, 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide is used as a photoinitiator in UV-curable coatings, adhesives, and inks. It facilitates rapid polymerization upon exposure to UV light, leading to efficient curing processes .

- The compound’s presence in polymer formulations enhances stability and prevents degradation caused by UV radiation. It acts as an antioxidant and UV absorber, extending the lifespan of polymers used in various applications, including plastics and coatings .

- Organic chemists utilize this compound as a building block in synthetic routes. Its bromophenyl and hydroxy functionalities enable diverse transformations, such as Suzuki coupling reactions, amidation, and esterification. These reactions allow access to structurally complex molecules .

- The hydroxy and thioether groups in the compound can form stable complexes with metal ions. Researchers investigate its potential as a ligand for metal-based catalysts, sensors, and drug delivery systems. Coordination chemistry studies explore its binding affinity and selectivity for specific metals .

Anticancer Properties

Anti-Inflammatory Activity

Photoinitiator in UV-Curable Systems

Polymer Stabilizer

Organic Synthesis

Metal Chelation and Coordination Chemistry

Propiedades

IUPAC Name |

3-(2-bromophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO2S/c1-23-15-9-6-14(7-10-15)17(21)12-20-18(22)11-8-13-4-2-3-5-16(13)19/h2-7,9-10,17,21H,8,11-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISWAGRFUDULKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B2625257.png)

![2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2625264.png)

![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B2625267.png)

![Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2625269.png)

![2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2625274.png)